REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:3][CH:4]2[CH:9]([CH2:10][C:11]=1[CH3:12])[C:8](=[O:13])[C:7]([O:14][CH3:15])=[CH:6][C:5]2=[O:16].N#N.Cl>CO>[CH3:1][C:2]1[CH2:3][C:4]2[C:5]([OH:16])=[CH:6][C:7]([O:14][CH3:15])=[C:8]([OH:13])[C:9]=2[CH2:10][C:11]=1[CH3:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
CO3
|
Quantity
|
2.51 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir for 30 min at rt under N2
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The MeOH was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a colorless suspension
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled in an ice bath for 20 min
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
The suspended material was collected by filtration
|
Type
|
WASH
|
Details
|
washed with a dilute acid solution (as above, 3×20 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a fluffy colorless solid (3.90 g, 98%, pure by 1H NMR analysis (unstable on TLC))
|
Name
|
|
Type
|
|
Smiles
|
CC=1CC=2C(=CC(=C(C2CC1C)O)OC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |